molecular formula C16H12N2Na2O7 B12652003 Disodium 2,2'-azoxybis(hydroxyphenylacetate) CAS No. 94166-72-0

Disodium 2,2'-azoxybis(hydroxyphenylacetate)

Cat. No.: B12652003
CAS No.: 94166-72-0
M. Wt: 390.25 g/mol
InChI Key: RKVZVQFWSALQLP-UHFFFAOYSA-L
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Description

Disodium 2,2'-azoxybis(hydroxyphenylacetate) is a sodium salt derivative of a hydroxyphenylacetic acid dimer linked via an azoxy (N=N-O-) functional group. The azoxy group likely imparts unique redox and photochemical behavior, distinguishing it from simpler phenolic or ester-based compounds. Sodium salt formation typically enhances aqueous solubility and stability, making it suitable for applications in adhesives, pharmaceuticals, or specialty polymers .

Properties

CAS No.

94166-72-0

Molecular Formula

C16H12N2Na2O7

Molecular Weight

390.25 g/mol

IUPAC Name

disodium;2-[2-[[[2-[carboxylato(hydroxy)methyl]phenyl]-oxidoazaniumylidene]amino]phenyl]-2-hydroxyacetate

InChI

InChI=1S/C16H14N2O7.2Na/c19-13(15(21)22)9-5-1-3-7-11(9)17-18(25)12-8-4-2-6-10(12)14(20)16(23)24;;/h1-8,13-14,19-20H,(H,21,22)(H,23,24);;/q;2*+1/p-2

InChI Key

RKVZVQFWSALQLP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)[O-])O)N=[N+](C2=CC=CC=C2C(C(=O)[O-])O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2,2’-azoxybis(hydroxyphenylacetate) typically involves the reaction of hydroxyphenylacetic acid with an azoxy compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of disodium 2,2’-azoxybis(hydroxyphenylacetate) may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pH control systems. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to isolate the final product. Quality control measures are implemented to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Disodium 2,2’-azoxybis(hydroxyphenylacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the azoxy group.

    Reduction: Reduction reactions can convert the azoxy group to azo or amine groups.

    Substitution: The hydroxyphenyl groups can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different azoxy derivatives, while reduction can produce azo or amine compounds. Substitution reactions can result in various substituted hydroxyphenyl derivatives.

Scientific Research Applications

Disodium 2,2’-azoxybis(hydroxyphenylacetate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of disodium 2,2’-azoxybis(hydroxyphenylacetate) involves its interaction with molecular targets and pathways. The azoxy group can participate in redox reactions, influencing cellular processes. The hydroxyphenyl groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Disodium 2,2'-azoxybis(hydroxyphenylacetate) : Features an azoxy bridge between two hydroxyphenylacetate units. The sodium counterions improve solubility.
  • 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid, CAS 76-93-7) : Contains two phenyl groups and a hydroxyl-acetic acid moiety but lacks the azoxy linkage. Used in organic synthesis and as a precursor for pharmaceuticals .
  • 2,2'-Biphenol (CAS 1806-29-7): A biphenyl derivative with hydroxyl groups at the 2,2' positions. Lacks the acetic acid and azoxy functional groups, limiting its redox activity .
  • Primarily used in adhesives .

Physicochemical Properties

Property Disodium 2,2'-Azoxybis(hydroxyphenylacetate) (Inferred) 2,2-Diphenyl-2-hydroxyacetic acid 2,2'-Biphenol Diethoxyacetophenone 2,2
Molecular Formula C₁₆H₁₂N₂O₆Na₂ C₁₄H₁₂O₃ C₁₂H₁₀O₂ C₁₂H₁₆O₃
CAS RN Not Available 76-93-7 1806-29-7 6175-45-7
Physical State Likely solid (crystalline) Solid Solid Liquid
Solubility in Water High (due to sodium salt) Low Low Insoluble
Key Functional Groups Azoxy, hydroxyphenylacetate Diphenyl, hydroxyl, acetic acid Biphenyl, hydroxyl Ethoxy, acetophenone
Hazard Classification Likely oxidizing agent Not classified as hazardous Requires handling precautions Non-hazardous

Research Findings and Limitations

  • Azoxy Group Reactivity: Azoxy compounds are known to undergo photochemical cleavage or thermal decomposition, which could limit their use in high-temperature applications compared to ethoxy or biphenol derivatives .
  • Sodium Salt Advantages : Enhanced solubility and stability over acid forms (e.g., benzilic acid), making disodium salts preferable in aqueous formulations.
  • Data Gaps : Direct studies on Disodium 2,2'-azoxybis(hydroxyphenylacetate) are absent in the provided evidence; comparisons rely on structural analogs and inferred properties.

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